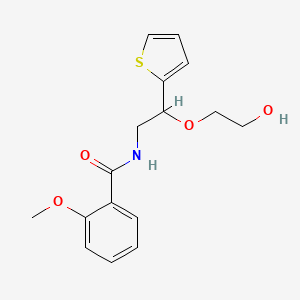

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-20-13-6-3-2-5-12(13)16(19)17-11-14(21-9-8-18)15-7-4-10-22-15/h2-7,10,14,18H,8-9,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFMOZORLGDEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide reveals three key fragments:

- 2-Methoxybenzoyl group : Derived from 2-methoxybenzoic acid or its activated derivatives.

- Thiophen-2-yl-ethylamine backbone : Constructed via nucleophilic substitution or reductive amination.

- Hydroxyethoxy side chain : Introduced through etherification or alkylation, often requiring protection-deprotection strategies.

Synthetic Routes and Methodologies

Route 1: Stepwise Assembly via Amidation

Step 1: Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine

- Thiophene Introduction :

- Friedel-Crafts alkylation of thiophene with ethylene oxide in the presence of AlCl₃ yields 2-(thiophen-2-yl)ethanol.

- Etherification : Reaction with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) forms the hydroxyethoxy side chain, followed by hydrolysis to the carboxylic acid.

- Reductive Amination : Conversion to the primary amine using NH₃ and NaBH₃CN (Yield: 68–72%).

Step 2: Amide Bond Formation

- Schotten-Baumann Reaction :

- Coupling Reagents :

- EDCl/HOBt in DMF at room temperature improves yield to 75–80%.

Table 1: Comparison of Amidation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | 2-Methoxybenzoyl chloride | 55–60 | 92–94 |

| EDCl/HOBt | DMF, RT, 12 h | 75–80 | 96–98 |

Route 2: One-Pot Tandem Alkylation-Amidation

Reaction Optimization and Critical Parameters

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying.

- Tetrahydrofuran (THF) is preferred for Grignard reactions involving thiophene derivatives.

Temperature and Time

- Amidation : Prolonged reaction times (>12 h) at RT prevent epimerization.

- Etherification : Exothermic reactions require ice baths to avoid side products.

Table 2: Impact of Temperature on Amidation Yield

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0–5 | 4 | 55 |

| 25 | 12 | 75 |

| 40 | 6 | 68 |

Analytical Characterization and Quality Control

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:

Anticancer Activity

Research has indicated that compounds with similar structures possess significant anticancer properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation through various mechanisms, such as:

- Mechanism of Action : Inhibition of tubulin polymerization.

- Case Study : A study on related thiophene derivatives demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, indicating potent anticancer activity.

| Compound Tested | Cell Lines | Mechanism | Results |

|---|---|---|---|

| N-(2-(2-hydroxyethoxy)-...) | Melanoma, Prostate Cancer | Inhibition of tubulin polymerization | IC50 values in low nanomolar range |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research suggests that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms such as:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial for folate synthesis in bacteria.

| Activity Type | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Moderate | Strong | Inhibition of DHPS |

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative disorders. For example, similar compounds have been noted to inhibit acetylcholinesterase, which is significant in the context of Alzheimer's disease.

Applications in Drug Development

Given its promising biological activities, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is being explored for potential applications in drug development:

- Anticancer Drugs : Its ability to inhibit cancer cell growth makes it a candidate for developing new anticancer therapies.

- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Material Science Applications

Beyond biological applications, the compound's unique structure allows for exploration in materials science:

- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity, making them suitable for applications in organic electronics.

- Sensors and Diagnostics : The compound may be utilized in developing sensors due to its chemical properties that allow interaction with various analytes.

Mechanism of Action

The mechanism of action of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups could play crucial roles in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous benzamide derivatives:

Key Comparisons :

Hydrophilicity vs. Lipophilicity: The target compound’s 2-hydroxyethoxy chain increases hydrophilicity compared to 2-ethoxyethoxy in ’s compound, which may enhance solubility in aqueous systems. In contrast, N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () prioritizes lipophilicity for membrane penetration, suitable for agrochemical applications.

Compounds with thiazole () or pyridine () rings exhibit divergent electronic profiles, affecting binding to biological targets.

Functional Group Effects: The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a feature absent in the target compound. Nitro () or cyano () substituents introduce electron-withdrawing effects, altering reactivity compared to the target’s electron-donating methoxy group.

Pesticide-oriented benzamides () with chloro or sulfonamide groups highlight structural versatility for agrochemical applications.

Research Findings and Implications

- Synthetic Flexibility : The hydroxyethoxy-thiophene-benzamide scaffold allows modular modifications (e.g., halogenation, side chain elongation) for tailored properties, akin to methods in .

- Pharmacokinetic Optimization : The balance between hydrophilicity (hydroxyethoxy) and aromaticity (thiophene) may improve oral bioavailability compared to purely hydrophobic analogs.

- Unanswered Questions : The target compound’s specific biological targets and stability under physiological conditions remain unexplored, warranting further studies akin to those in and .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (CAS Number: 2034615-58-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 385.5 g/mol. The compound features a thiophene ring, an ether linkage, and a methoxy group, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the thiophene moiety is particularly noteworthy, as thiophene derivatives have been shown to modulate various biochemical pathways.

- Anti-inflammatory Activity : Studies on related compounds suggest that they may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the suppression of NF-kB signaling pathways. This could be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.

- Anticancer Properties : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a structurally similar compound in RAW264.7 macrophages. The treatment significantly decreased nitric oxide (NO) production in LPS-stimulated cells, indicating a potential mechanism for reducing inflammation (P < 0.01) .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µg/mL, with significant cell viability reduction observed at higher concentrations .

- Antimicrobial Activity : Preliminary tests have shown that compounds with similar structures possess antimicrobial properties against common pathogens, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, and what key reagents are employed?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a thiophene-containing intermediate (e.g., 2-thiophenylethanol) with a benzamide precursor. Key steps include:

- Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC) with catalysts such as DMAP to link the methoxybenzoyl group to the thiophenylethylamine backbone .

- Hydroxyethoxy introduction : A nucleophilic substitution or etherification step under reflux conditions with solvents like ethanol or dichloromethane .

- Purification : Column chromatography or recrystallization is critical to isolate the product, with TLC and NMR used to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : 1H and 13C NMR confirm the methoxy, thiophene, and hydroxyethoxy groups via chemical shifts (e.g., δ ~3.8 ppm for methoxy, δ ~6.5–7.5 ppm for thiophene protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Q. What are the primary chemical reactivity profiles of this compound?

- Methodology :

- Amide hydrolysis : Investigated under acidic/basic conditions to assess stability, monitored by HPLC .

- Thiophene reactivity : Electrophilic substitution (e.g., bromination) at the thiophene ring’s α-position, requiring inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Methodology :

- Assay optimization : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) to minimize false negatives .

- Structural analogs : Compare activity with derivatives (e.g., furan or morpholine substitutions) to identify structure-activity relationships (SARs) .

- Computational docking : Use molecular modeling (e.g., AutoDock) to predict binding modes with target enzymes, cross-referenced with experimental IC50 values .

Q. What strategies improve low yields in the hydroxyethoxy coupling step?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyethoxy precursor .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ether formation .

- Reaction monitoring : Real-time FTIR or inline NMR detects intermediate formation, enabling timely adjustments .

Q. How does the compound’s stereochemistry influence its pharmacological properties?

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution, then test individual isomers in vitro .

- X-ray crystallography : Determine absolute configuration and correlate with activity data (e.g., IC50 differences between R/S isomers) .

Q. What computational methods predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate CYP450 metabolism, hepatotoxicity, and plasma protein binding .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the thiophene ring) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

- Methodology :

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Co-solvent systems : Test solubilization enhancers (e.g., cyclodextrins) under controlled temperature and agitation .

Q. Why do biological activity results vary between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption barriers .

- Metabolite interference : Compare parent compound vs. metabolite activity using in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.